N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide
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Overview
Description
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide: is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyridazinone moiety linked to a phenyl ring, which is further connected to a tolyl group through an acetamide linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution on the Phenyl Ring: The phenyl ring is introduced through a nucleophilic aromatic substitution reaction, where the pyridazinone core reacts with a halogenated benzene derivative.
Acetamide Formation: The final step involves the acylation of the substituted phenyl ring with an acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tolyl moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone ring, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylacetamide
- N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(p-tolyl)acetamide
- N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(o-tolyl)acetamide
Uniqueness
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide is unique due to the specific positioning of the tolyl group on the acetamide linkage, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-4-3-5-15(12-14)13-19(24)21-17-8-6-16(7-9-17)18-10-11-20(25)23(2)22-18/h3-12H,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPNLRCUBNPBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)C3=NN(C(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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